molecular formula C15H10N6O B273706 1,3-Bis(4-azidophenyl)-2-propen-1-one

1,3-Bis(4-azidophenyl)-2-propen-1-one

Cat. No.: B273706
M. Wt: 290.28 g/mol
InChI Key: FSAONUPVUVBQHL-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(4-azidophenyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings substituted with azide (-N₃) groups at the para positions. Chalcones, as a class of compounds, are structurally defined by the 1,3-diaryl-2-propen-1-one framework and have garnered significant attention in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C15H10N6O

Molecular Weight

290.28 g/mol

IUPAC Name

(E)-1,3-bis(4-azidophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10N6O/c16-20-18-13-6-1-11(2-7-13)3-10-15(22)12-4-8-14(9-5-12)19-21-17/h1-10H/b10-3+

InChI Key

FSAONUPVUVBQHL-XCVCLJGOSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Substituents (Ring A/B) Key Functional Groups IC₅₀ (μM) or Activity Reference
1,3-Bis(4-azidophenyl)-2-propen-1-one 4-azido (A), 4-azido (B) Azide (-N₃) Not reported N/A
Cardamonin 2,4-hydroxyl (A), no substituents (B) Hydroxyl (-OH) 4.35 μM (inhibitory)
1,3-Bis(4-bromophenyl)-2-propanone 4-bromo (A), 4-bromo (B) Bromine (-Br) Not reported
Compound 3n () 3-bromo-5-chloro-2-hydroxy (A), thiazolyl (B) Halogens, thiazole Antifungal (vs. A. niger)
Chalcone 176 () 3,5-bis(trifluoromethyl) (A), 4-methoxy (B) CF₃, methoxy (-OCH₃) 43% synthesis yield
(Z)-1,3-Bis(4-chlorophenyl)-triazolyl 4-chloro (A/B), triazole Chlorine (-Cl), triazole Not reported

Key Observations:

  • Electron-Withdrawing Effects: The azido group (-N₃) is a strong electron-withdrawing substituent, comparable to trifluoromethyl (-CF₃) in chalcone 176 . This contrasts with bromine (-Br) in 1,3-bis(4-bromophenyl)-2-propanone, which has moderate electronegativity .
  • Bioactivity Trends: Non-piperazine chalcones with electronegative substituents (e.g., halogens in Cardamonin) exhibit lower IC₅₀ values, suggesting higher potency . The absence of bioactivity data for the azido compound precludes direct comparisons, but its electronic profile aligns with active derivatives like Cardamonin.

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